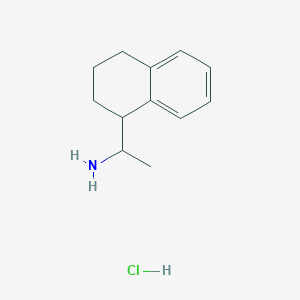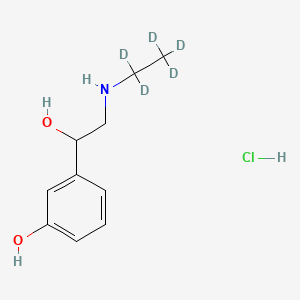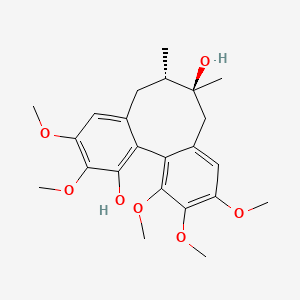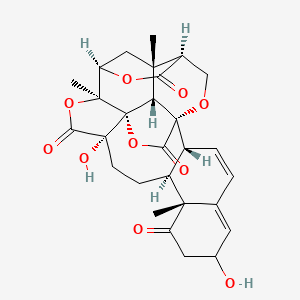
Physalin X
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physalin X is a naturally occurring compound belonging to the class of withanolides, which are a group of steroidal lactones. These compounds are primarily found in plants of the Solanaceae family, particularly in species of the genus Physalis. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Physalin X involves several steps, starting from basic steroidal precursors. The key steps typically include cyclization, oxidation, and lactonization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound is often achieved through the extraction and purification from Physalis plants. The process involves harvesting the plant material, followed by solvent extraction, and chromatographic techniques to isolate and purify this compound. Advances in biotechnological methods, such as plant tissue culture, have also been explored to enhance the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Physalin X undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of new physalin derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature and solvent choice, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products often exhibit enhanced or altered biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: Physalin X serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.
Biology: It is used to study cell signaling pathways and mechanisms of cell death, providing insights into its anticancer and anti-inflammatory properties.
Medicine: this compound has shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound’s antimicrobial properties make it a potential candidate for use in the development of new antimicrobial agents
Mechanism of Action
Physalin X exerts its effects through multiple mechanisms. It modulates various cell signaling pathways, leading to the activation of apoptosis (programmed cell death) in cancer cells. It also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. The molecular targets of this compound include key proteins and enzymes involved in these pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) .
Comparison with Similar Compounds
Physalin X is part of a larger group of physalins, which include compounds like Physalin A, Physalin B, and Physalin D. These compounds share a similar steroidal backbone but differ in their functional groups and biological activities. Compared to other physalins, this compound is unique due to its specific structural features and potent biological activities. Other similar compounds include withanolides from different plant species, which also exhibit diverse pharmacological properties .
Properties
Molecular Formula |
C28H30O10 |
|---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
(1R,2S,5S,8S,9R,17R,18S,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone |
InChI |
InChI=1S/C28H30O10/c1-23-10-18-25(3)28-20(23)27(22(33)38-28,35-11-16(23)19(31)36-18)15-5-4-12-8-13(29)9-17(30)24(12,2)14(15)6-7-26(28,34)21(32)37-25/h4-5,8,13-16,18,20,29,34H,6-7,9-11H2,1-3H3/t13?,14-,15+,16-,18+,20+,23+,24-,25-,26+,27-,28-/m0/s1 |
InChI Key |
YANMOPNMEHOFDO-VSGACOMMSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]3[C@]4([C@@]56[C@H]1[C@@]([C@@H]7C=CC8=CC(CC(=O)[C@@]8([C@H]7CC[C@]5(C(=O)O4)O)C)O)(C(=O)O6)OC[C@H]2C(=O)O3)C |
Canonical SMILES |
CC12CC3C4(C56C1C(C7C=CC8=CC(CC(=O)C8(C7CCC5(C(=O)O4)O)C)O)(C(=O)O6)OCC2C(=O)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


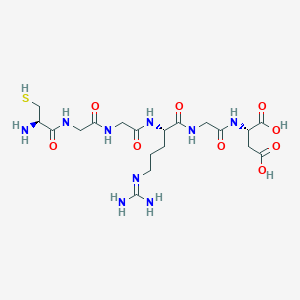

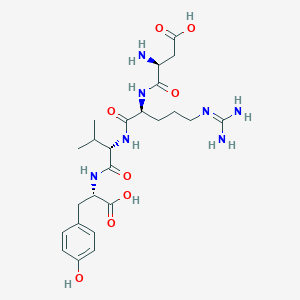
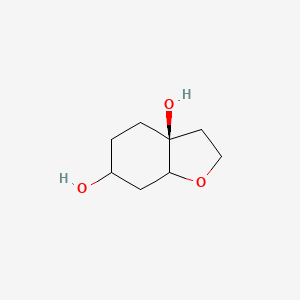

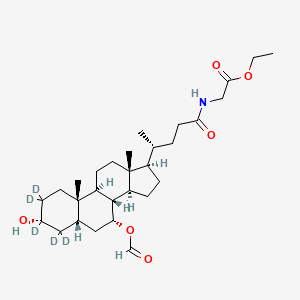
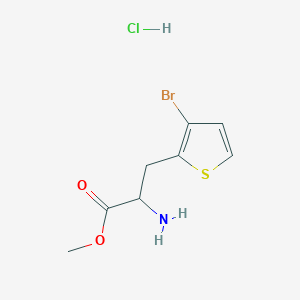
![trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12430952.png)
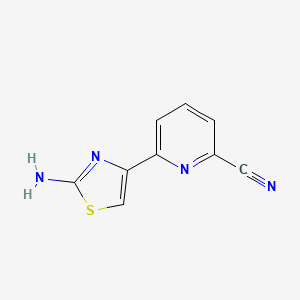
![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester](/img/structure/B12430969.png)

